2-Chloro-N,N-diethyl-5,6-dimethylpyrimidin-4-amine

Description

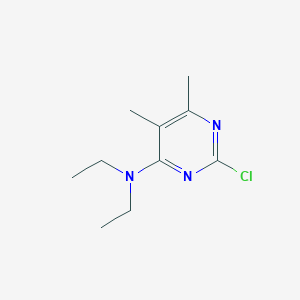

Structure

3D Structure

Properties

CAS No. |

62968-44-9 |

|---|---|

Molecular Formula |

C10H16ClN3 |

Molecular Weight |

213.71 g/mol |

IUPAC Name |

2-chloro-N,N-diethyl-5,6-dimethylpyrimidin-4-amine |

InChI |

InChI=1S/C10H16ClN3/c1-5-14(6-2)9-7(3)8(4)12-10(11)13-9/h5-6H2,1-4H3 |

InChI Key |

QXDMGOUBBKUSHJ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=NC(=NC(=C1C)C)Cl |

Origin of Product |

United States |

Preparation Methods

Salt Formation and Intermediate Preparation

- Starting Materials: Malononitrile, methanol, and acetyl chloride or hydrogen chloride are commonly used to form key intermediates such as dimethyl propylene diimine dihydrochloride or 1,3-dimethyl malonamidine dihydrochloride.

- Reaction Conditions:

- Salt formation is performed in a pressure kettle with stirring.

- Temperature ranges from -25°C to 20°C.

- Hydrogen chloride gas is introduced under controlled pressure (0-20 atm).

- Reaction times vary from 1 to 8 hours.

- Solvents: Composite solvents including dimethylformamide, dimethylacetamide, dimethyl sulfoxide, and others are used to optimize solubility and yield.

Cyanamide Reaction

- Objective: Conversion of the salt intermediate to 3-amino-3-methoxy-N-cyano-2-propylene imine or related amidine derivatives.

- Reagents: Cyanamide solution (typically 50% concentration) and potassium hydroxide as base.

- Conditions:

- Temperature controlled between 0°C and 30°C.

- Reaction pH maintained between 5 and 8.

- Reaction time ranges from 1 to 15 hours.

- Outcome: Formation of amino-nitrile intermediates essential for subsequent ring closure.

Condensation and Chlorination

- Process: The amino-nitrile intermediate undergoes condensation in the presence of a catalyst and complexing agents.

- Chlorination: Hydrogen chloride gas is introduced slowly at low temperatures (below 15°C) to chlorinate the 2-position of the pyrimidine ring.

- Purification: After reaction completion, the mixture is washed, concentrated, and recrystallized (commonly using methanol) to yield the final 2-chloro-pyrimidine derivative.

- Yields and Purity: Yields reported range from 70% to 97.5%, with product purity often exceeding 95%.

Data Table Summarizing Key Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Product Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Salt Formation | Malononitrile, methanol, HCl gas, composite solvent | -25 to 20 | 1-8 | ~85-90 | - | Pressure 0-20 atm, filtration & drying |

| Cyanamide Reaction | Cyanamide (50%), KOH, water | 0 to 30 | 1-15 | ~80-90 | - | pH 5-8, washing & drying |

| Condensation & Chlorination | Amino-nitrile intermediate, catalyst, HCl gas | <15 | 1-2 | 70-97.5 | 95-99.5 | Recrystallization from methanol |

Specific Research Findings and Variations

A 2017 patent describes a method where acetyl chloride is slowly added to malononitrile and methanol to form 1,3-dimethyl propionamidine dihydrochloride, which then reacts with cyanamide and alkali to form the amino-nitrile intermediate. Subsequent chlorination with hydrogen chloride gas at temperatures below 15°C yields 2-chloro-4,6-dimethoxypyrimidine with 77% yield and 99.5% purity.

Another method involves a three-step process of salifying, cyanamide reaction, and condensation using a composite solvent system. This method achieves high yield and product content, with the final product being white crystals with melting points around 103-104°C.

Solvent choice is critical; solvents such as dimethylformamide, dimethylacetamide, and 1,4-dioxane improve reaction efficiency and product isolation.

Notes on Adaptation to 2-Chloro-N,N-diethyl-5,6-dimethylpyrimidin-4-amine

The N,N-diethyl substitution at the 4-amino position suggests that after formation of the pyrimidine core, alkylation with diethylamine or direct use of diethylamino precursors may be employed.

The 5,6-dimethyl substitution on the pyrimidine ring likely requires starting materials or intermediates bearing methyl groups at these positions, or selective methylation post-ring formation.

Chlorination at the 2-position is typically achieved by controlled introduction of hydrogen chloride gas or chlorinating agents under low temperature to avoid side reactions.

The general synthetic framework from the related 2-chloro-4,6-dimethoxypyrimidine can be adapted by substituting methoxy groups with methyl groups and introducing diethylamino substituents via nucleophilic substitution or amination reactions.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N,N-diethyl-5,6-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile (CH3CN).

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).

Major Products

Nucleophilic Substitution: Formation of substituted pyrimidines.

Oxidation: Formation of pyrimidine N-oxides.

Reduction: Formation of amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediates

2-Chloro-N,N-diethyl-5,6-dimethylpyrimidin-4-amine is utilized as an intermediate in the synthesis of various pharmaceutical compounds. It plays a critical role in the development of drugs targeting neurological disorders, particularly in the modulation of adenosine receptors and dopamine pathways. Research indicates that derivatives of this compound exhibit dual-target profiles, which are beneficial for treating conditions such as Parkinson's disease. These compounds have shown promising results in improving motor function and mitigating neurodegeneration in model organisms like Drosophila .

Antimicrobial Properties

Recent studies have also highlighted the antimicrobial activity of pyrimidine derivatives, including this compound. These compounds demonstrate significant efficacy against a range of bacterial strains such as Staphylococcus aureus and Escherichia coli, making them candidates for developing new antimicrobial agents .

Agricultural Applications

Pesticide Development

The compound has been investigated for its potential use in agricultural pesticides. Its structural characteristics allow it to interact with biological systems effectively, leading to the development of novel agrochemicals that can enhance crop protection against pests and diseases. The photodegradation pathways of related pyrimidine compounds have been studied to understand their environmental impact and efficacy .

Material Science

Polymer Chemistry

In material science, this compound has found applications in synthesizing polymers with specific properties. Its ability to participate in various chemical reactions makes it a valuable building block for creating functional materials with desired mechanical and thermal properties.

Data Summary

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Pharmaceutical intermediates | Dual-target profiles for Parkinson's treatment |

| Antimicrobial agents | Effective against S. aureus, E. coli | |

| Agricultural Science | Pesticide development | Potential for crop protection |

| Material Science | Polymer synthesis | Enhances mechanical and thermal properties |

Case Studies

- Parkinson's Disease Treatment : A study demonstrated that derivatives of this compound improved motor functions in Drosophila models of Parkinson's disease by acting on adenosine A2A and dopamine D2 receptors .

- Antimicrobial Activity Assessment : Research conducted on pyrimidine derivatives revealed their effectiveness against multiple bacterial strains, underscoring their potential as new antimicrobial agents .

- Agrochemical Efficacy : Investigations into the photodegradation mechanisms of related compounds indicated that they could be developed into effective pesticides with minimal environmental impact .

Mechanism of Action

The mechanism of action of 2-Chloro-N,N-diethyl-5,6-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom can act as a leaving group, allowing the compound to form covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Chloro-N,N-diethyl-5,6-dimethylpyrimidin-4-amine with structurally related pyrimidin-4-amine derivatives, highlighting key structural and functional differences:

Key Structural and Functional Insights:

Substituent Effects on Lipophilicity: The diethylamine group in the target compound increases lipophilicity compared to dimethyl or methyl-phenethyl analogs . This property may enhance membrane permeability in biological systems.

Biological Activity: Phenethyl and pyridinyl substituents (e.g., in ’s compound) are associated with enzyme inhibition (e.g., methionine aminopeptidase), suggesting that the target compound’s diethyl group could be optimized for similar interactions . Nitrogen mustard analogs (e.g., tris(2-chloroethyl)amine ) highlight the role of chloroalkyl groups in alkylating DNA, though the target compound’s chloro substituent is less reactive due to its aromatic context.

Crystallographic Behavior: Pyrimidine derivatives with nitro (e.g., ’s 6-chloro-5-nitro compound) or dichloroanilino groups () exhibit distinct crystal packing, influenced by hydrogen bonding and van der Waals interactions. The target compound’s methyl and diethyl groups may promote hydrophobic crystal packing .

Synthetic Utility :

- Compounds like 6-chloro-N-methylpyrimidin-4-amine () are used as intermediates in nucleoside analogs. The target compound’s diethyl group could facilitate regioselective modifications in multistep syntheses .

Research Findings and Data Gaps

- Crystallography : Structural studies of related compounds use SHELX software , suggesting that the target compound’s geometry and intermolecular interactions could be similarly analyzed.

- Synthetic Challenges : The diethylamine group may complicate purification due to increased hydrophobicity, a common issue in lipophilic pyrimidines .

Biological Activity

2-Chloro-N,N-diethyl-5,6-dimethylpyrimidin-4-amine is a pyrimidine derivative notable for its potential biological activities. Its unique structure, characterized by chloro and dimethyl substitutions along with diethyl groups, suggests various interactions with biological systems. This article explores its biological activity, mechanisms of action, and potential applications in pharmaceuticals and agrochemicals.

- Molecular Formula : C₁₁H₁₄ClN₃

- Molecular Weight : 213.707 g/mol

- Structural Features : The compound features two ethyl groups at the nitrogen atom (N,N), a chlorine atom at position 2, and dimethyl groups at positions 5 and 6 of the pyrimidine ring.

The biological activity of this compound primarily involves its interaction with specific enzymes and molecular targets:

- Enzyme Inhibition : The chlorine atom can act as a leaving group in nucleophilic substitution reactions, allowing the compound to form covalent bonds with nucleophilic sites on target enzymes. This interaction can modulate enzyme activity, influencing metabolic pathways relevant to various diseases.

- Binding Affinity : Studies have shown that this compound exhibits significant binding affinity to various biological targets, including receptors involved in disease mechanisms. This suggests potential therapeutic applications in treating conditions such as inflammation and microbial infections.

Antimicrobial Activity

Research indicates that this compound displays antimicrobial properties against a range of pathogens. A comparative study of similar compounds revealed:

| Compound Name | Activity Against E. coli | Activity Against S. aureus | Activity Against C. albicans |

|---|---|---|---|

| This compound | Moderate | Moderate | Low |

| 3l (Dimethyl derivative) | High | Moderate | Moderate |

| 3e (Unsubstituted) | Low | Low | Moderate |

The presence of hydrophobic groups enhances the compound's interaction with bacterial membranes, thereby increasing its potency .

Case Studies

- Inflammatory Disease Models : In studies involving animal models of inflammation, the compound was administered to assess its effect on nitric oxide synthase (iNOS) activity. Results indicated that it significantly inhibited iNOS dimerization, which is crucial for the enzyme's activity in inflammatory responses . This inhibition led to reduced levels of nitric oxide and subsequent alleviation of inflammation-related symptoms.

- Anticancer Potential : Preliminary investigations into the anticancer properties of this compound have shown promise in inhibiting tumor cell proliferation in vitro. The mechanism appears to involve modulation of cell cycle regulators and apoptosis pathways.

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound suggest good bioavailability and skin permeability, making it suitable for various delivery methods . However, safety assessments indicate that it may cause skin irritation upon contact and should be handled with care .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.